5-(Thiazol-2-yl)pyridine-2-carboxylic acid
Overview
Description
5-(Thiazol-2-yl)pyridine-2-carboxylic acid is a heterocyclic organic compound that features both a thiazole ring and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
It is known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
It is known that thiazole derivatives can cause dna double-strand breaks, leading to cell death .
Biochemical Analysis
Biochemical Properties
5-(Thiazol-2-yl)pyridine-2-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting cellular redox balance and protecting cells from oxidative damage.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can modulate the expression of genes related to apoptosis, cell cycle regulation, and metabolic processes, thereby impacting overall cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For example, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . This inhibition can lead to changes in downstream signaling events, ultimately affecting cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to changes in its biological activity and efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby influencing cellular energy production and metabolic homeostasis . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, such as SLC22A1 . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity. For example, mitochondrial localization of the compound can enhance its effects on cellular energy metabolism and oxidative stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate thioamides with α-haloketones under acidic conditions. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and catalysts such as piperidine .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Thiazol-2-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(Thiazol-2-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other materials
Comparison with Similar Compounds
Similar Compounds
- Thiazole-4-carboxylic acid
- Pyridine-2-carboxylic acid
- 2-Aminothiazole
Uniqueness
5-(Thiazol-2-yl)pyridine-2-carboxylic acid is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical and biological properties. The combination of these rings allows for versatile reactivity and the potential for multiple applications in various fields .
Properties
IUPAC Name |
5-(1,3-thiazol-2-yl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-2-1-6(5-11-7)8-10-3-4-14-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXFCAVXHLKGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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